molecular formula C11H17ClN2O3 B3017901 t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate CAS No. 2305255-88-1

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate

Cat. No.: B3017901
CAS No.: 2305255-88-1
M. Wt: 260.72
InChI Key: IDTUJKABLDWGQG-UHFFFAOYSA-N
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Description

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is a chemical reagent designed for research and development applications. This compound features a carbamate-protected amine and a reactive chloromethyl group on an oxazole heterocycle, making it a versatile building block in organic synthesis and medicinal chemistry. The oxazole ring is a privileged structure in drug discovery, found in numerous biologically active molecules . The chloromethyl moiety serves as an excellent handle for further functionalization, allowing researchers to create more complex structures through nucleophilic substitution reactions. Its primary research value lies in its potential use as a key intermediate in the synthesis of novel bifunctional compounds and potential pharmaceutical agents . The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to reveal the free amine, facilitating its incorporation into more complex molecular architectures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-[4-(chloromethyl)-1,3-oxazol-5-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(15)13-5-4-9-8(6-12)14-7-16-9/h7H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUJKABLDWGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(N=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry

1.1. Neutral Endopeptidase Inhibition

One of the primary applications of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is as a neutral endopeptidase (NEP) inhibitor . NEP is an enzyme that plays a crucial role in the metabolism of bioactive peptides, including natriuretic peptides which are involved in cardiovascular regulation. By inhibiting NEP, this compound can prolong the activity of these peptides, making it beneficial for treating conditions such as hypertension and heart failure .

1.2. Treatment of Cardiovascular Disorders

The inhibition of NEP has significant implications for cardiovascular health. Studies have demonstrated that compounds similar to this compound can be effective in managing various cardiovascular disorders, including:

  • Hypertension
  • Heart Failure
  • Pulmonary Hypertension

These conditions often require medications that can enhance natriuretic peptide levels, thereby improving diuresis and vasodilation effects .

Case Studies and Research Findings

3.1. Clinical Research on NEP Inhibitors

Recent clinical trials have highlighted the effectiveness of NEP inhibitors in treating resistant hypertension and heart failure. For instance, compounds structurally related to this compound have shown promising results in improving patient outcomes by reducing blood pressure and enhancing cardiac function .

3.2. Pharmacological Profiles

Research indicates that this compound exhibits a favorable pharmacokinetic profile, including:

  • Good bioavailability
  • Metabolic stability
    These characteristics are critical for developing oral medications aimed at chronic conditions like hypertension .

Mechanism of Action

The mechanism of action of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, leading to changes in their function and activity. This can result in various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Heterocyclic Carbamates: Oxazole vs. Thiazole Derivatives

Key Compound for Comparison : Ethyl thiazole-carbamate derivatives (e.g., compounds 9–11 in ) .

Feature Target Compound (Oxazole) Thiazole Derivatives ()
Heterocycle Oxazole (O, N) Thiazole (S, N)
Synthesis Yield Not reported 57–96% (amide coupling via DCC/HOBt)
Reactivity Chloromethyl enables nucleophilic substitution Thiazole sulfur enhances π-stacking for DNA binding
Applications Intermediate for functionalization DNA minor groove binding analogs

Findings :

  • Thiazole derivatives in exhibit high DNA-binding affinity due to sulfur’s polarizability, whereas the target’s oxazole may offer distinct electronic interactions .

Substituent Effects: Chloromethyl vs. Methyl

Key Compound for Comparison : tert-Butyl (4-methyloxazol-5-yl)carbamate () .

Feature Target Compound 4-Methyloxazole Analog ()
Substituent 4-(Chloromethyl)ethyl 4-Methyl
Molecular Formula C11H15ClN2O3 (estimated) C9H14N2O3
Reactivity Highly reactive (Cl displacement) Stable, inert
Applications Reactive intermediate Biochemical reagent

Findings :

  • The chloromethyl group in the target compound facilitates further derivatization (e.g., alkylation or cross-coupling), unlike the methyl group in ’s analog.

Heterocycle Variation: Oxazole vs. Oxadiazole

Key Compound for Comparison : tert-Butyl oxadiazole-carbamate () .

Feature Target Compound Oxadiazole Carbamate ()
Heterocycle Oxazole (O, N) Oxadiazole (2 N, 1 O)
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing
Applications Intermediate in drug synthesis Biochemical standards

Findings :

  • Oxadiazole’s additional nitrogen enhances hydrogen-bonding capacity, often improving target affinity in drug candidates.
  • The target’s oxazole balances electronic properties, making it suitable for diverse synthetic pathways .

Structural Complexity: Simple vs. Multi-Functional Carbamates

Key Compounds for Comparison : Complex carbamates with ureido/hydroxy groups () .

Feature Target Compound Complex Carbamates ()
Structure Simple, linear Multi-functional (ureido, hydroxy groups)
Synthetic Difficulty Moderate High (multiple stereocenters)
Applications Building block High biological activity (e.g., protease inhibitors)

Findings :

  • The target compound serves as a precursor to complex molecules like those in and , where its chloromethyl group can be functionalized into ureido or hydroxy motifs.
  • Complex derivatives often exhibit enhanced bioactivity but require intricate synthetic routes .

Biological Activity

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H18ClN3O3C_{14}H_{18}ClN_3O_3, with a molecular weight of 311.76 g/mol. Its structure features a t-butyl group attached to a carbamate moiety, linked to an oxazole ring that enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxazole moiety. For instance, derivatives of oxazole have shown varying degrees of cytotoxicity against multiple cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HeLa92.4
CaCo-22.76
PXF 17529.27
RXF 4861.143

The compound demonstrated moderate cytotoxicity against various tumor cell lines, particularly showing selective activity against renal cancer cells with an IC50 value of 1.143 µM, indicating its potential as an anticancer agent.

Antibacterial Activity

The biological activity of t-butyl carbamates has also been explored in the context of antimicrobial efficacy. Compounds with similar structures have exhibited significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. While specific data on this compound's antibacterial activity is limited, its structural analogs suggest promising antimicrobial potential.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's disease (AD) have been targets for compounds that can inhibit amyloid beta aggregation. Some studies suggest that oxazole-containing compounds can inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of AD.

Case Study: Neuroprotective Mechanism
In vitro studies have shown that certain oxazole derivatives can reduce oxidative stress markers in astrocyte cell cultures treated with amyloid beta peptides. These findings indicate a protective effect against neuroinflammation and oxidative damage, although the specific activity of this compound requires further investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the oxazole ring is pivotal for its interaction with biological targets, enhancing its pharmacological profile. Modifications to the substituents on the oxazole ring or carbamate group may lead to improved potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chloromethyl groupEnhances cytotoxicity
t-Butyl groupIncreases lipophilicity and stability
Oxazole ringEssential for biological interactions

Q & A

Basic: What synthetic methodologies are recommended for preparing t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by functionalization. A common approach is:

Oxazole Ring Construction : Use cyclization reactions with precursors like α-haloketones and carbamates under mild conditions to form the oxazole moiety .

Chloromethylation : Introduce the chloromethyl group via electrophilic substitution or alkylation, ensuring controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid overhalogenation .

Carbamate Protection : Employ t-butyl carbamate (Boc) protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using flash chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the oxazole ring (δ ~6.5–8.0 ppm for aromatic protons) and the Boc-protected amine (δ ~1.4 ppm for t-butyl group) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) to confirm the molecular formula .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1690–1740 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹) .
    Note : Compare spectral data with structurally analogous compounds (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to resolve ambiguities .

Advanced: How can reaction conditions be optimized to minimize by-products during chloromethylation?

Methodological Answer:
By-products often arise from overalkylation or oxidation. Optimization strategies include:

  • Temperature Control : Conduct reactions at 0–5°C to limit radical side reactions .
  • Stoichiometry : Use a slight excess (1.1–1.3 equiv) of chloromethylating agents (e.g., chloromethyl methyl ether) to avoid residual reactive intermediates .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or FeCl₃ to enhance regioselectivity .
    Validation : Analyze crude mixtures via HPLC to quantify by-products and adjust conditions iteratively .

Advanced: How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The chloromethyl group acts as a reactive handle for further functionalization:

  • Nucleophilic Displacement : React with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C .
  • Stability Considerations : Avoid prolonged storage in humid environments, as moisture can hydrolyze the C-Cl bond .
    Mechanistic Insight : The oxazole’s electron-withdrawing effect enhances the electrophilicity of the chloromethyl carbon, accelerating SN2 reactions .

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:
Contradictions may arise from tautomerism or impurities. Steps to address this:

Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., keto-enol tautomerism) .

COSY/HSQC : Use 2D NMR to correlate proton and carbon signals, distinguishing overlapping peaks .

Spiking Experiments : Add authentic samples of suspected impurities (e.g., dechlorinated by-products) to confirm their presence .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the chloromethyl group .
  • Light Sensitivity : Protect from UV exposure using amber vials, as oxazole derivatives are prone to photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

Advanced: How to design experiments for studying the compound’s stability under acidic/basic conditions?

Methodological Answer:

pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

Analytical Monitoring : Use HPLC to track degradation products (e.g., free oxazole or deprotected amine) .

Kinetic Analysis : Calculate half-life (t½) at each pH to identify instability thresholds .
Key Finding : The Boc group is labile under strong acids (e.g., TFA), while the chloromethyl group hydrolyzes in basic conditions .

Advanced: What computational tools can predict the compound’s reactivity in drug-discovery applications?

Methodological Answer:

  • DFT Calculations : Model transition states for reactions (e.g., nucleophilic substitutions) using Gaussian or ORCA .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .
  • ADMET Prediction : Use SwissADME to estimate solubility and metabolic stability .

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